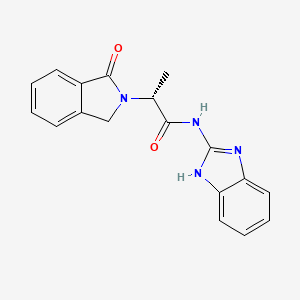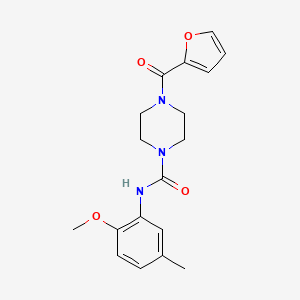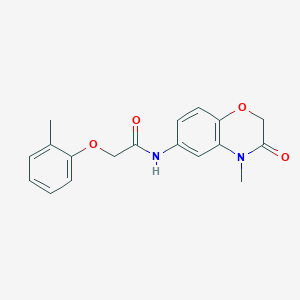![molecular formula C12H16ClNO3 B7546923 (2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid](/img/structure/B7546923.png)
(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CEP is a derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen and has been shown to exhibit anti-inflammatory and analgesic effects. In
作用機序
(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. This compound has also been shown to reduce the levels of reactive oxygen species (ROS), which are implicated in the pathogenesis of various diseases, including neurodegenerative diseases. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. This compound is also stable under physiological conditions, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the research on (2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid. One potential direction is to investigate the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate the use of this compound in the treatment of chronic pain. In addition, further studies are needed to establish the safety and efficacy of this compound in humans. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in future research.
合成法
The synthesis method of (2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid involves the reaction of naproxen with ethylchloroformate and subsequent reaction with 5-chloro-2-ethoxybenzylamine. The resulting product is then subjected to chiral resolution to obtain the desired (2R)-enantiomer of this compound. The synthesis method of this compound has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学的研究の応用
(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of β-amyloid and α-synuclein, which are implicated in the pathogenesis of these diseases.
特性
IUPAC Name |
(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-3-17-11-5-4-10(13)6-9(11)7-14-8(2)12(15)16/h4-6,8,14H,3,7H2,1-2H3,(H,15,16)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSRHRGXUOKDHK-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)CN[C@H](C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)
![4-[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethoxy]benzonitrile](/img/structure/B7546850.png)





![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)
![N-(3-fluorobenzyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546919.png)
![Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7546922.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)


